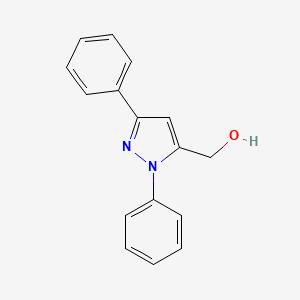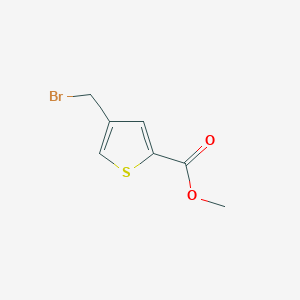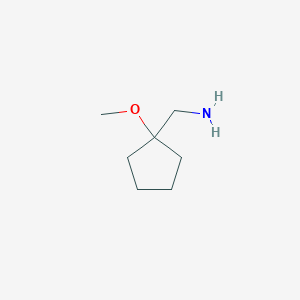
(1,3-diphenyl-1H-pyrazol-5-yl)methanol
Vue d'ensemble
Description
(1,3-Diphenyl-1H-pyrazol-5-yl)methanol is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two phenyl groups attached to the pyrazole ring and a hydroxymethyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-diphenyl-1H-pyrazol-5-yl)methanol typically involves the reaction of hydrazine with chalcones. Chalcones are α,β-unsaturated ketones that can be synthesized from the condensation of acetophenone and benzaldehyde. The reaction proceeds as follows:
Step 1: Synthesis of chalcone by reacting acetophenone with benzaldehyde in the presence of a base such as sodium hydroxide.
Step 2: The chalcone is then reacted with hydrazine hydrate under reflux conditions to form the pyrazole ring.
Step 3: The resulting pyrazole derivative is further reacted with formaldehyde to introduce the hydroxymethyl group at the 5-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: (1,3-Diphenyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of (1,3-diphenyl-1H-pyrazol-5-yl)carboxylic acid.
Reduction: Formation of this compound or (1,3-diphenyl-1H-pyrazol-5-yl)methylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of cancer and other diseases due to its cytotoxic properties.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of (1,3-diphenyl-1H-pyrazol-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of specific biochemical pathways, resulting in therapeutic effects. For example, its cytotoxic activity against cancer cells is attributed to its ability to interfere with cell proliferation and induce apoptosis.
Comparaison Avec Des Composés Similaires
(1,3-Diphenyl-1H-pyrazol-4-yl)methanol: Similar structure but with the hydroxymethyl group at the 4-position.
(1,3-Diphenyl-1H-pyrazol-5-yl)carboxylic acid: An oxidized derivative with a carboxylic acid group.
(1,3-Diphenyl-1H-pyrazol-5-yl)methylamine: A reduced derivative with an amine group.
Uniqueness: (1,3-Diphenyl-1H-pyrazol-5-yl)methanol is unique due to the presence of the hydroxymethyl group at the 5-position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
(2,5-diphenylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-12-15-11-16(13-7-3-1-4-8-13)17-18(15)14-9-5-2-6-10-14/h1-11,19H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUHWULVDNZGAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575075 | |
| Record name | (1,3-Diphenyl-1H-pyrazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16492-63-0 | |
| Record name | (1,3-Diphenyl-1H-pyrazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Azabicyclo[3.2.1]oct-6-ene](/img/structure/B1368915.png)







![Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate](/img/structure/B1368930.png)


![1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone](/img/structure/B1368933.png)
